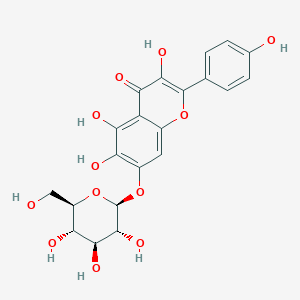
Ppo-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppo-IN-10 is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. It is a selective inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown promise in both pharmaceutical and agricultural applications, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the use of a copper-catalyzed Ullmann ether synthesis, which requires high temperatures (around 200°C) and specific solvents like 1,4-dimethoxybenzene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ppo-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity as a protoporphyrinogen oxidase inhibitor.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Scientific Research Applications
Ppo-IN-10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is employed in studies related to plant physiology and stress responses, as it inhibits the biosynthesis of chlorophyll.
Mechanism of Action
Ppo-IN-10 exerts its effects by inhibiting the activity of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll and heme. The inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates singlet oxygen in the presence of light, causing lipid peroxidation and cell damage . This mechanism is particularly useful in both agricultural and medical applications, where selective inhibition of the enzyme is desired.
Comparison with Similar Compounds
Ppo-IN-10 is unique in its high selectivity and potency as a protoporphyrinogen oxidase inhibitor. Similar compounds include:
Protoporphyrinogen oxidase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.
Tyrosinase inhibitors: While they also inhibit oxidative enzymes, they target different substrates and have distinct applications.
Catechol oxidase inhibitors: These compounds inhibit catechol oxidase, another enzyme involved in oxidative reactions, but with different biological roles.
Properties
Molecular Formula |
C21H19Cl2F4N3O2 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |
InChI Key |
FDVBJKRXYFPNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



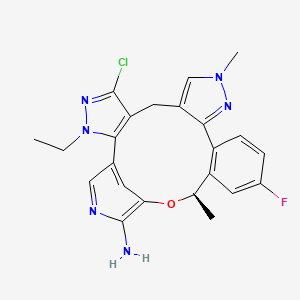
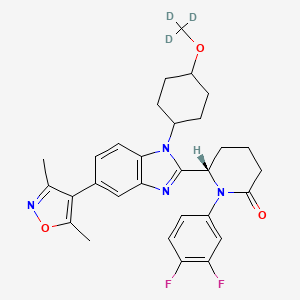


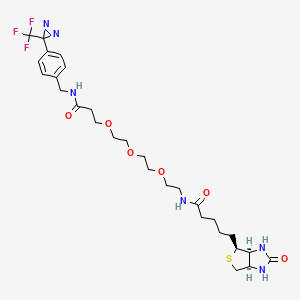
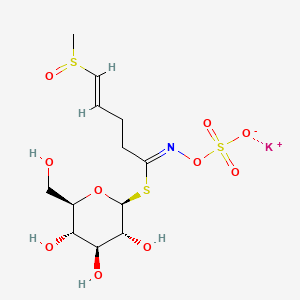

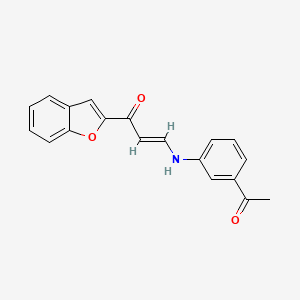
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

